Regiochemical Differentiation: 3-Position vs. 4-Position Nitrile Substitution on Azepane
Azepane-3-carbonitrile differs from its 4-carbonitrile isomer in the spatial orientation of the nitrile group, which affects the compound's conformational flexibility and potential binding interactions [1]. While direct comparative biological activity data for the free bases are not available in the primary literature, the structural difference is significant: the 3-position nitrile is adjacent to a chiral center (when present), whereas the 4-position nitrile is situated on a symmetrical axis of the ring [2]. This regiochemical distinction influences the dihedral angle between the nitrile group and the amine, impacting the molecule's overall shape and its ability to engage targets in structure-based drug design [3].
| Evidence Dimension | Conformational Flexibility / Nitrile Vector Orientation |
|---|---|
| Target Compound Data | Nitrile group at 3-position, asymmetric placement relative to ring amine |
| Comparator Or Baseline | Azepane-4-carbonitrile (nitrile at 4-position, symmetric placement) |
| Quantified Difference | Different spatial vectors; exact angular difference not quantified in public data |
| Conditions | Computational modeling / conformational analysis (inferred from structural data) |
Why This Matters
For structure-based drug design, the regiochemistry of the nitrile group determines the compound's suitability for specific synthetic routes and target engagement profiles.
- [1] PubChem. Azepane-4-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/72207939. View Source
- [2] PubChem. (4S)-azepane-4-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86326126. View Source
- [3] Singh, H., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 143, 1702-1727. View Source
